molecular formula C15H17N5O5 B7106829 N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide

N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide

Cat. No.: B7106829
M. Wt: 347.33 g/mol
InChI Key: NZPLGRFCZIQIOO-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide is a complex organic compound that features a pyrimidine ring and a nitroaniline moiety

Properties

IUPAC Name

N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O5/c21-13(17-8-10-19-9-6-14(22)18-15(19)23)5-7-16-11-3-1-2-4-12(11)20(24)25/h1-4,6,9,16H,5,7-8,10H2,(H,17,21)(H,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPLGRFCZIQIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)NCCN2C=CC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide typically involves the reaction of 2,4-dioxopyrimidine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 2-nitroaniline under suitable conditions to form the final product. The reaction conditions often include the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-3-(2-nitroanilino)propanamide is unique due to its combination of a pyrimidine ring and a nitroaniline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

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